![molecular formula C13H15NO5 B1365841 4-Cbz-Morpholine-3-carboxylic acid CAS No. 256446-67-0](/img/structure/B1365841.png)
4-Cbz-Morpholine-3-carboxylic acid
Overview
Description
4-Cbz-Morpholine-3-carboxylic acid, also known by its IUPAC name 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid, is a chemical compound with the molecular formula C13H15NO5 . It is an off-white solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Cbz-Morpholine-3-carboxylic acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process involves the use of sodium hydroxide in water at a pH of 6-9 for 2 hours, followed by the addition of hydrogen chloride in water to adjust the pH to 0 .
Molecular Structure Analysis
The molecular structure of 4-Cbz-Morpholine-3-carboxylic acid is represented by the InChI code 1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
. The compound has a molecular weight of 265.27 .
Physical And Chemical Properties Analysis
4-Cbz-Morpholine-3-carboxylic acid is an off-white solid . It has a molecular weight of 265.27 . The compound’s IUPAC name is 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid .
Scientific Research Applications
Proteomics Research
4-Cbz-Morpholine-3-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins. It’s particularly useful in the identification and quantification of proteins and their modifications. The compound’s stability and reactivity make it an excellent candidate for peptide synthesis, which is crucial in studying protein structure and function .
Drug Development
In the pharmaceutical industry, this compound serves as a building block in the synthesis of various drugs. Its morpholine ring is a common motif in pharmacologically active compounds, and the Cbz (carbobenzyloxy) group is a protective group used in peptide synthesis. This makes it valuable for developing new therapeutic agents .
Material Science
Researchers in material science may employ 4-Cbz-Morpholine-3-carboxylic acid in the creation of novel polymers. Its carboxylic acid group can react with other organic or inorganic substances to form materials with unique properties, potentially useful for medical implants or as part of biodegradable materials .
Chemical Synthesis
This compound is also significant in chemical synthesis, serving as an intermediate in the preparation of more complex chemical entities. Its functional groups allow for selective reactions that can lead to a variety of end products, which is essential for synthetic chemists designing new compounds .
Analytical Chemistry
In analytical chemistry, 4-Cbz-Morpholine-3-carboxylic acid can be used as a standard or reagent in chromatographic methods. Its distinct chemical properties enable it to serve as a reference point for the analysis of similar compounds, aiding in the accurate determination of chemical compositions .
Bioconjugation Techniques
The compound finds application in bioconjugation techniques, where it’s used to attach biomolecules to various substrates. The carboxylic acid group can form stable amide bonds with amines, allowing for the conjugation of peptides, proteins, or other molecules for targeted delivery systems .
Neuroscience Research
In neuroscience, 4-Cbz-Morpholine-3-carboxylic acid might be used in the synthesis of molecules that interact with the central nervous system. Its morpholine core is structurally similar to neurotransmitters, which could make it a key component in developing CNS-active drugs .
Environmental Science
Lastly, this compound could be applied in environmental science to study the degradation of similar structures in nature. Understanding how such compounds break down can inform the development of environmentally friendly chemicals and the assessment of their long-term impact on ecosystems .
properties
IUPAC Name |
4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404513 | |
Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cbz-Morpholine-3-carboxylic acid | |
CAS RN |
256446-67-0 | |
Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 256446-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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